5-Bromo-1-(oxan-2-YL)-3-(trifluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC17418094
Molecular Formula: C9H10BrF3N2O
Molecular Weight: 299.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrF3N2O |
|---|---|
| Molecular Weight | 299.09 g/mol |
| IUPAC Name | 5-bromo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C9H10BrF3N2O/c10-7-5-6(9(11,12)13)14-15(7)8-3-1-2-4-16-8/h5,8H,1-4H2 |
| Standard InChI Key | YDTJTTFPDZPXCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C(=CC(=N2)C(F)(F)F)Br |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 299.09 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated >2 (high lipophilicity) |
Synthesis and Manufacturing
The synthesis of this compound involves a two-step process starting from 5-bromo-3-(trifluoromethyl)-1H-pyrazole (CAS 19968-16-2), a precursor with a molecular weight of 214.97 g/mol and a boiling point of 226.5°C .
Reaction Pathway:
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Bromination: The precursor is brominated at the 5-position using -bromosuccinimide (NBS) or elemental bromine.
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Nucleophilic Substitution: The brominated intermediate reacts with oxan-2-yl bromide in the presence of a base (e.g., ) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).
Table 2: Key Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours |
Chemical Reactivity and Mechanistic Insights
The compound exhibits diverse reactivity due to its electron-deficient pyrazole ring and substituents:
Nucleophilic Substitution
The bromine atom at the 5-position is susceptible to nucleophilic displacement. For example, reaction with amines yields 5-amino derivatives, which are valuable intermediates in drug discovery.
Electrophilic Aromatic Substitution
The trifluoromethyl group directs electrophiles to the 4-position of the pyrazole ring, enabling functionalization with nitro or sulfonyl groups.
Hydrolysis of the Oxan-2-yl Group
Under acidic conditions, the oxan-2-yl group hydrolyzes to form a hydroxyl group, modifying solubility profiles for specific applications.
Applications in Medicinal Chemistry
Drug Likeness
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Lipophilicity: The logP value (>2) indicates favorable membrane permeability.
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Solubility: The oxan-2-yl group confers moderate aqueous solubility (estimated 10–50 μg/mL).
Comparative Analysis with Related Compounds
Table 3: Comparison with Analogues
| Compound | Key Differences | Biological Impact |
|---|---|---|
| 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | Lacks oxan-2-yl group | Lower solubility |
| 1-(Oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazole | Lacks bromine atom | Reduced electrophilic reactivity |
Future Directions
Further research should prioritize:
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Target Identification: Elucidate specific enzymes/receptors modulated by the compound.
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SAR Studies: Optimize substituents to enhance potency and selectivity.
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Toxicological Profiling: Assess acute and chronic toxicity in model systems.
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